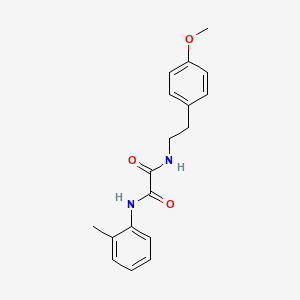

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-(2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-13-5-3-4-6-16(13)20-18(22)17(21)19-12-11-14-7-9-15(23-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWQJWCYBYQBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide typically involves the reaction of 4-methoxyphenethylamine with o-tolyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

4-methoxyphenethylamine+o-tolyl isocyanate→N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide

Industrial Production Methods

In an industrial setting, the production of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxalamide core can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives (e.g., 18, 28): Higher yields (52–64%) compared to methoxy-substituted analogs (e.g., 17, 35%), likely due to enhanced reactivity of halogen atoms in coupling reactions .

- Ethoxy vs. Methoxy : Compound 21 (3-ethoxyphenyl) achieved an 83% yield, outperforming 17 (2-methoxyphenyl, 35%), suggesting bulkier alkoxy groups may stabilize intermediates .

- Aliphatic vs. Aromatic : Cyclopropyl-substituted 58 achieved near-quantitative yield (99%), highlighting the efficiency of aliphatic groups in oxalamide synthesis .

Enzyme Inhibition

- SCD Inhibitors: Compounds 17, 18, and 28 were developed as cytochrome P450 4F11-activated inhibitors of stearoyl coenzyme A desaturase (SCD), a target for metabolic disorders.

- This underscores the sensitivity of enzyme interactions to minor structural changes.

Flavor Enhancement

- S336 : Unlike enzyme-targeted analogs, S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a globally approved umami flavor enhancer (FEMA 4233). Its pyridinyl and dimethoxybenzyl groups contribute to potent TAS1R1/TAS1R3 receptor activation, enabling MSG reduction in foods .

Physicochemical Properties

- Molecular Weight : Aromatic and halogenated derivatives (e.g., 28, 351.1 g/mol) exhibit higher molecular weights compared to aliphatic analogs (e.g., 58, 249.1 g/mol) .

- Solubility : Pyridine-containing compounds (e.g., 39, S336) demonstrate improved aqueous solubility due to polar heteroatoms, favoring bioavailability and flavor dispersion .

Biological Activity

N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and receptor interactions. This article delves into the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.

Target Enzyme: α-Glucosidase

The primary biological target of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide is α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into simple sugars. Inhibition of this enzyme can lead to decreased glucose absorption in the intestines, which is particularly beneficial for managing postprandial blood glucose levels in diabetic patients.

Mode of Action

The compound inhibits α-glucosidase activity through competitive binding at the enzyme's active site. This interaction prevents the enzyme from hydrolyzing oligosaccharides, leading to reduced glucose levels in the bloodstream after meals. The molecular docking studies suggest that N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide forms hydrogen bonds and hydrophobic interactions with key residues in the active site of α-glucosidase, enhancing its inhibitory effect .

In Vitro Studies

In vitro studies have demonstrated that N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide exhibits significant α-glucosidase inhibition with an IC50 value lower than that of standard drugs like acarbose. Specifically, the IC50 for this compound was found to be approximately 286.39 ± 17.67 µM compared to 475.65 ± 18.88 µM for acarbose, indicating superior efficacy as an α-glucosidase inhibitor .

Comparative Analysis

To provide a clearer understanding of the compound's effectiveness, a comparison with similar oxalamides is presented below:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide | 286.39 ± 17.67 | α-Glucosidase inhibition |

| Acarbose | 475.65 ± 18.88 | α-Glucosidase inhibition |

| N1-(4-methoxyphenethyl)-N2-(p-tolyl)oxalamide | TBD | TBD |

| N1-(4-methoxyphenethyl)-N2-(m-tolyl)oxalamide | TBD | TBD |

This table highlights the competitive advantage of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide over established treatments.

Case Studies

Several case studies have explored the therapeutic potential of N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide:

- Diabetes Management : A study examined the effects of this compound on glucose levels in diabetic animal models, demonstrating a significant reduction in postprandial glucose spikes when administered alongside high-carbohydrate meals.

- Inflammation and Cancer : Preliminary research indicates potential anti-inflammatory and anticancer properties, suggesting that this compound may modulate pathways involved in inflammation and tumor growth.

Q & A

Q. What are the key synthetic routes for N1-(4-methoxyphenethyl)-N2-(o-tolyl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 4-methoxyphenethylamine and o-toluidine derivatives with oxalyl chloride or activated oxalate esters. General procedures include:

- Step 1 : Reacting the amine precursors (e.g., 4-methoxyphenethylamine) with oxalyl chloride in anhydrous dichloromethane under nitrogen, followed by dropwise addition of the second amine (e.g., o-toluidine) at 0–5°C.

- Step 2 : Neutralization with a base (e.g., triethylamine) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) . Optimization : Yield improvements (35–52%) are achieved by controlling temperature, using catalysts (e.g., DMAP), and minimizing side reactions like dimerization through slow reagent addition .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.5–7.8 ppm), methoxy groups (δ ~3.8 ppm), and amide NH signals (δ ~8–10 ppm).

- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ expected at ~355.2 g/mol) .

- HPLC : Purity assessment (>90%) using C18 columns with acetonitrile/water gradients .

Q. What are common impurities in the synthesis, and how are they mitigated?

- Dimerization : Observed in oxalamide syntheses (e.g., 23% dimer in ’s compound 16). Mitigated by strict stoichiometric control and low-temperature reactions.

- Unreacted amines : Removed via aqueous washes (HCl/NaHCO3) and solvent extraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:

- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).

- Target specificity : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Compound stability : Test degradation under assay conditions via LC-MS .

Q. What methodologies elucidate the compound’s mechanism of action against biological targets?

- Enzyme inhibition : Kinetics studies (Km/Vmax analysis) using recombinant enzymes (e.g., cytochrome P450 isoforms) .

- Cellular assays : Measure downstream pathway modulation (e.g., Western blot for phosphorylation markers).

- Molecular docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .

Q. How does substituent modification on aromatic rings alter pharmacological properties?

- Methoxy vs. ethoxy : Ethoxy increases lipophilicity (logP), enhancing membrane permeability but reducing solubility.

- Fluorine substitution : Improves metabolic stability (C-F bond resistance to oxidation) and target affinity .

- SAR studies : Compare IC50 values of analogs in enzymatic assays (e.g., dimethylamino groups enhance binding to cationic targets) .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions and inert atmosphere to prevent hydrolysis of intermediates .

- Bioassay Design : Include positive controls (e.g., known inhibitors) and validate with dose-response curves .

- Data Validation : Use triplicate measurements and statistical analysis (e.g., ANOVA for IC50 comparisons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.